Menthol

概要

説明

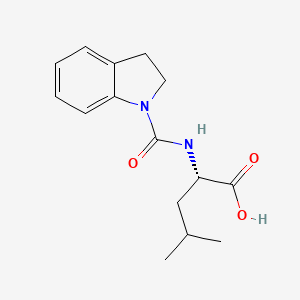

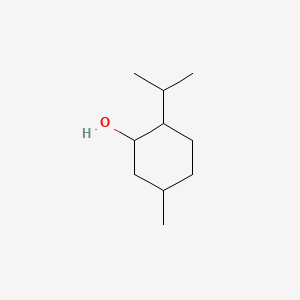

Menthol is an organic compound classified as a monoterpenoid and a cyclic alcohol. It is naturally found in the essential oils of mint plants, particularly peppermint and corn mint. This compound is known for its distinctive cooling sensation and minty aroma. It is widely used in various products, including pharmaceuticals, cosmetics, food, and tobacco .

作用機序

Target of Action

Menthol primarily targets the cold-sensitive TRPM8 receptors in the skin . These receptors are responsible for the sensation of cold . This compound also interacts with kappa-opioid receptors , which are involved in pain perception .

Mode of Action

This compound, after topical application, causes a feeling of coolness due to the stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . This interaction with its targets results in a cooling sensation and potential analgesic (pain-relieving) effects . It has been suggested that this compound acts via two mechanisms: partial blockade of Ca2+ entry via the voltage-gated, L-type calcium channels and a decrease of the calcium storage capacity of the sarcoplasmic reticulum .

Biochemical Pathways

This compound influences several biochemical pathways. It increases perfusion of directly provoked skin regions due to a complex interplay of increased nitric oxide (NO), endothelium-derived hyperpolarization factors (EDHFs), and sensory nerve responses . It also significantly influences the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels .

Pharmacokinetics

It is known that this compound is widely used in pharmaceuticals, confectionary, oral hygiene products, pesticides, cosmetics, and as a flavoring agent . After topical application, this compound causes a feeling of coolness, indicating that it is absorbed and interacts with local receptors .

Result of Action

The molecular and cellular effects of this compound’s action include a feeling of coolness due to stimulation of ‘cold’ receptors, potential analgesic properties, and significant influence on the functional characteristics of various ion channels . This compound regulates mitochondrial Ca2+, ATP, superoxides, cardiolipin, membrane-potential, and ER-mito contact sites . Moreover, this compound also cools down mitochondria and protects mitochondrial damage by certain toxins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the effect of a this compound ban on post-ban smoking cessation was used to compute the impact of the US Food and Drug Administration’s proposed ban of this compound in cigarettes, announced on 28 April 2022 . This shows that regulatory environments can significantly influence the use and effects of this compound.

生化学分析

Biochemical Properties

Menthol interacts with various enzymes and proteins. For instance, it has been found to decrease the influx of Ca2+ via dihydropyridine-sensitive L-type VGCCs . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

This compound has been demonstrated to cause relaxation and suppress contraction in coronary and mesenteric arteries, and rat aorta . These effects on various types of cells and cellular processes influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects mainly by decreasing the influx of Ca2+ via dihydropyridine-sensitive L-type VGCCs . This action can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study on corals found that this compound could successfully bleach corals and provided aposymbiotic corals for further exploration .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to affect the glycosylation process, which has implications for its solubility and stability .

準備方法

Synthetic Routes and Reaction Conditions: Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol using a catalyst such as ruthenium or platinum. This process yields a mixture of this compound isomers, which can be separated by fractional distillation . Another method involves the catalytic hydrogenation of citronellal, a compound derived from citronella oil, using supported ruthenium or platinum catalysts in a continuous flow reactor .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from mint plants, followed by fractional distillation to isolate this compound. Steam distillation and microwave extraction are also used to extract this compound from mint leaves . The isolated this compound is then purified through crystallization or chromatographic techniques .

化学反応の分析

Types of Reactions: Menthol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, this compound can be oxidized to menthone using oxidizing agents such as chromic acid or potassium permanganate . It can also undergo reduction to produce neothis compound using reducing agents like lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate

Reduction: Lithium aluminum hydride

Substitution: Acid chlorides, carboxylic acids

Major Products Formed:

Oxidation: Menthone

Reduction: Neothis compound

Substitution: Menthyl esters

科学的研究の応用

Menthol has a wide range of scientific research applications:

類似化合物との比較

- Camphor

- Eucalyptol

- Thymol

- Pulegone

Menthol’s unique combination of cooling sensation, aromatic properties, and biological effects makes it a versatile and valuable compound in various fields.

特性

CAS番号 |

491-01-0 |

|---|---|

分子式 |

C10H20O |

分子量 |

156.26 g/mol |

IUPAC名 |

(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 |

InChIキー |

NOOLISFMXDJSKH-IVZWLZJFSA-N |

SMILES |

CC1CCC(C(C1)O)C(C)C |

異性体SMILES |

C[C@H]1CC[C@@H]([C@@H](C1)O)C(C)C |

正規SMILES |

CC1CCC(C(C1)O)C(C)C |

沸点 |

421 °F at 760 mmHg (NTP, 1992) 95.00 °C. @ 12.00 mm Hg |

Color/Form |

White crystals /89-78-1/ Crystals or granules /dl-Menthol/ |

密度 |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float 0.901 (20°); 0.891 (30°) 0.896-0.903 (20°) |

引火点 |

196 °F (NTP, 1992) |

melting_point |

100 °F (NTP, 1992) -22 °C |

物理的記述 |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992) Other Solid; Liquid; Pellets or Large Crystals White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline] Liquid colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour colourless liquid |

溶解性 |

less than 1 mg/mL at 70 °F (NTP, 1992) very soluble in alcohol and volatile oils; slightly soluble in water insoluble in water; soluble in alcohol and acetone |

蒸気密度 |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

蒸気圧 |

1 mmHg at 133 °F approximately (NTP, 1992) 0.06 [mmHg] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B7760387.png)

![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride](/img/structure/B7760414.png)

![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7760434.png)

![4-oxo-4-((1R,5S)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butanoic acid](/img/structure/B7760440.png)